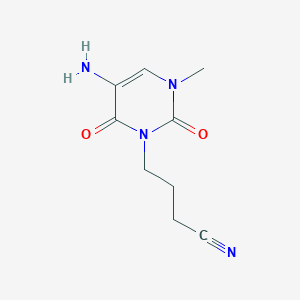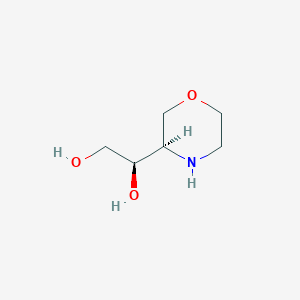
(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(®-Morpholin-3-yl)ethane-1,2-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a morpholine ring attached to an ethane-1,2-diol backbone, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the ring-opening of ethylene oxide and subsequent attachment to the morpholine ring.
Industrial Production Methods
Industrial production of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
®-1-(®-Morpholin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-1-(®-Morpholin-3-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is used to study enzyme mechanisms and interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.
Medicine
In medicine, ®-1-(®-Morpholin-3-yl)ethane-1,2-diol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways.
Industry
Industrially, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
作用機序
The mechanism of action of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Ethylene glycol: Similar in structure but lacks the morpholine ring.
Propylene glycol: Another diol with different chemical properties.
Glycerol: A triol with three hydroxyl groups, offering different reactivity.
Uniqueness
®-1-(®-Morpholin-3-yl)ethane-1,2-diol is unique due to its chiral nature and the presence of the morpholine ring. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Conclusion
®-1-(®-Morpholin-3-yl)ethane-1,2-diol is a versatile and valuable compound in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a crucial building block for various applications, highlighting its importance in scientific research and industrial processes.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(9)5-4-10-2-1-7-5/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChIキー |
OUQSPRFHDKCKQO-RITPCOANSA-N |
異性体SMILES |
C1COC[C@@H](N1)[C@H](CO)O |
正規SMILES |
C1COCC(N1)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


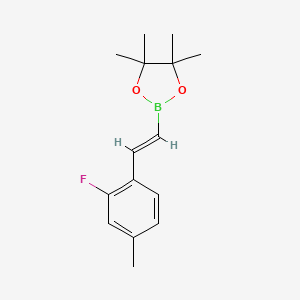


![1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)
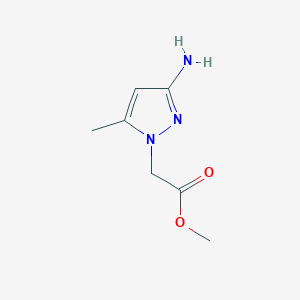
![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
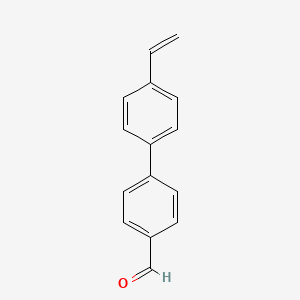

![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
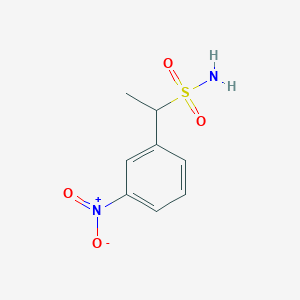
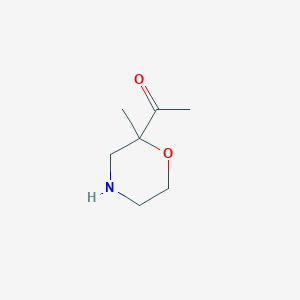
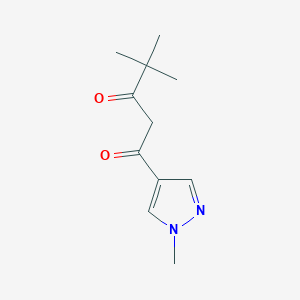
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
